N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been found to have high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with targets that have π systems, such as aromatic amino acids in proteins.
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets through π–π interactions, given its planar structure and the presence of aromatic rings .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of semiconductors for plastic electronics , suggesting that they might interact with electron-deficient systems.
Result of Action
Compounds with similar structures have been found to have high oxidative stability , suggesting that they might have antioxidant properties.
Action Environment
The high oxidative stability of compounds with similar structures suggests that they might be stable under various environmental conditions .
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazolo[4,5-d]pyridazine core, followed by functionalization with the appropriate substituents. Reaction conditions may vary, but common methods include:
Cyclization Reactions: Formation of the thiazolo[4,5-d]pyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic substitution reactions.
Acylation Reactions: Formation of the acetamide moiety through acylation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The thiazolo[4,5-d]pyridazine core is of interest in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can be compared with other thiazolo[4,5-d]pyridazine derivatives. Similar compounds include:
- N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
- N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the fluorine atom, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-3-9-16(29-2)10-4-13)25-26(21(19)28)11-17(27)24-15-7-5-14(22)6-8-15/h3-10H,11H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXXXKRZGRMOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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